3-(2-Bromophenyl)-5-ethoxy-4,5-dihydro-1,2-oxazole
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Overview
Description
3-(2-Bromophenyl)-5-ethoxy-4,5-dihydro-1,2-oxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a bromophenyl group and an ethoxy group, making it a unique and interesting molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-5-ethoxy-4,5-dihydro-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromobenzaldehyde with ethyl isocyanoacetate in the presence of a base, such as sodium hydride, to form the desired oxazole ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-5-ethoxy-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
Scientific Research Applications
3-(2-Bromophenyl)-5-ethoxy-4,5-dihydro-1,2-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-5-ethoxy-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The oxazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-5-ethoxy-4,5-dihydro-1,2-oxazole
- 3-(2-Fluorophenyl)-5-ethoxy-4,5-dihydro-1,2-oxazole
- 3-(2-Methylphenyl)-5-ethoxy-4,5-dihydro-1,2-oxazole
Uniqueness
3-(2-Bromophenyl)-5-ethoxy-4,5-dihydro-1,2-oxazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s binding affinity to specific targets. Additionally, the ethoxy group can modulate the compound’s solubility and overall chemical properties, making it a versatile molecule for various applications.
Properties
Molecular Formula |
C11H12BrNO2 |
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Molecular Weight |
270.12 g/mol |
IUPAC Name |
3-(2-bromophenyl)-5-ethoxy-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C11H12BrNO2/c1-2-14-11-7-10(13-15-11)8-5-3-4-6-9(8)12/h3-6,11H,2,7H2,1H3 |
InChI Key |
QHKQMDDCSZLWCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(=NO1)C2=CC=CC=C2Br |
Origin of Product |
United States |
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